3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by its unique structure, which incorporates both amino and hydroxyl functional groups. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is primarily researched for its role as a building block in organic synthesis and its interaction with biological systems.
The synthesis of 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors, such as 3-hydroxy-3-methylbutanal and various amines. The specific methods employed can vary based on desired purity and yield, often utilizing solvents like ethanol or methanol alongside catalysts to facilitate the reactions.
This compound is classified as a heterocyclic organic compound due to its cyclic structure containing nitrogen atoms. It also falls under the category of amino alcohols because of the presence of both an amino group and a hydroxyl group in its structure.
The synthesis of 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one generally involves several key steps:
The reaction conditions can include:
In industrial settings, advanced techniques such as continuous flow reactors or high-pressure reactors may be utilized to improve efficiency and scalability.
The molecular formula for 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is . Its structure features a pyridine ring with an amino group at one position and a hydroxymethyl substituent at another.
Property | Value |
---|---|
Molecular Weight | 196.25 g/mol |
IUPAC Name | 3-amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one |
InChI | InChI=1S/C10H16N2O2/c1-10(2,14)4-6-12-5-3-9(13)8(11)7-12/h3,5,7,14H,4,6,11H2,1-2H3 |
InChI Key | KTCNPNFROUTSTI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CCN1C=CC(=O)C(=C1)N)O |
The compound can participate in various chemical reactions:
For these reactions:
The products formed depend on the specific conditions applied during these reactions.
The mechanism of action for 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets within biological systems. The presence of amino and hydroxyl groups enables the formation of hydrogen bonds with enzymes or receptors. This interaction can modulate biological pathways, influencing physiological effects such as enzyme activity or receptor signaling pathways.
The physical properties include:
Key chemical properties include:
Understanding these properties is essential for applications in synthesis and biological research.
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has several notable applications:
CAS No.: 143488-44-2
CAS No.:
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: